
Hydroperoxide, 4-(1-methylethyl)phenyl
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Hydroperoxide, 4-(1-methylethyl)phenyl, also known as 4-isopropylbenzyl hydroperoxide, is an organic compound with the molecular formula C10H14O2. It is a hydroperoxide derivative of isopropylbenzene and is commonly used as an intermediate in various chemical processes. This compound is known for its reactivity and is utilized in several industrial applications, particularly in the synthesis of other organic compounds.
準備方法
Synthetic Routes and Reaction Conditions
Hydroperoxide, 4-(1-methylethyl)phenyl, is typically synthesized through the oxidation of isopropylbenzene (cumene) using hydrogen peroxide. The reaction is catalyzed by acids or other catalysts to facilitate the formation of the hydroperoxide group. The general reaction can be represented as follows:
[ \text{C}9\text{H}{12} + \text{H}_2\text{O}_2 \rightarrow \text{C}9\text{H}{11}\text{OOH} + \text{H}_2\text{O} ]
Industrial Production Methods
In industrial settings, the production of this compound, is carried out in large-scale reactors where the reaction conditions, such as temperature, pressure, and catalyst concentration, are carefully controlled to optimize yield and purity. Continuous flow reactors are often used to maintain consistent reaction conditions and improve efficiency.
化学反応の分析
Types of Reactions
Hydroperoxide, 4-(1-methylethyl)phenyl, undergoes various chemical reactions, including:
Oxidation: It can be further oxidized to form corresponding alcohols or ketones.
Reduction: It can be reduced to the corresponding alcohol.
Substitution: It can participate in substitution reactions where the hydroperoxide group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include oxygen, ozone, and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Various nucleophiles can be used to replace the hydroperoxide group under appropriate conditions.
Major Products Formed
Oxidation: Alcohols, ketones, and carboxylic acids.
Reduction: Alcohols.
Substitution: Compounds with different functional groups replacing the hydroperoxide group.
科学的研究の応用
Hydroperoxide, 4-(1-methylethyl)phenyl, has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Studied for its role in oxidative stress and its effects on biological systems.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of drugs that target oxidative stress-related diseases.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
作用機序
The mechanism of action of hydroperoxide, 4-(1-methylethyl)phenyl, involves the generation of reactive oxygen species (ROS) through the decomposition of the hydroperoxide group. These ROS can interact with various molecular targets, including proteins, lipids, and nucleic acids, leading to oxidative stress and cellular damage. The compound’s reactivity is primarily due to the presence of the hydroperoxide group, which can undergo homolytic cleavage to produce free radicals.
類似化合物との比較
Hydroperoxide, 4-(1-methylethyl)phenyl, can be compared with other similar hydroperoxide compounds, such as:
Cumene hydroperoxide: Similar in structure but with different reactivity and applications.
Tert-butyl hydroperoxide: Another hydroperoxide with distinct properties and uses.
Methyl ethyl ketone peroxide: Used in polymerization reactions and as a curing agent.
Each of these compounds has unique properties and applications, making this compound, a valuable compound in its own right due to its specific reactivity and versatility in various chemical processes.
特性
CAS番号 |
21204-44-4 |
|---|---|
分子式 |
C9H12O2 |
分子量 |
152.19 g/mol |
IUPAC名 |
1-hydroperoxy-4-propan-2-ylbenzene |
InChI |
InChI=1S/C9H12O2/c1-7(2)8-3-5-9(11-10)6-4-8/h3-7,10H,1-2H3 |
InChIキー |
KXTYIWMMFJGCIC-UHFFFAOYSA-N |
正規SMILES |
CC(C)C1=CC=C(C=C1)OO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


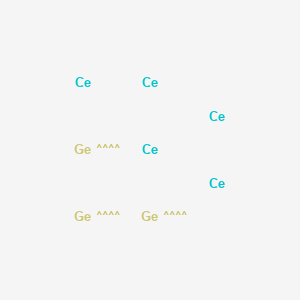


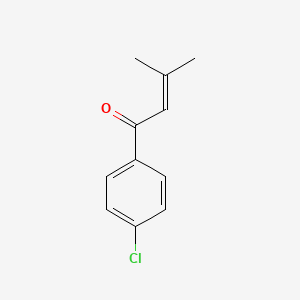
![[3-(propanoylamino)phenyl] N-propan-2-ylcarbamate](/img/structure/B14718327.png)
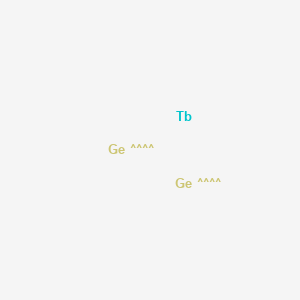
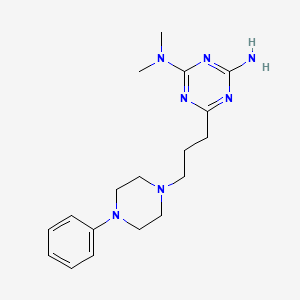


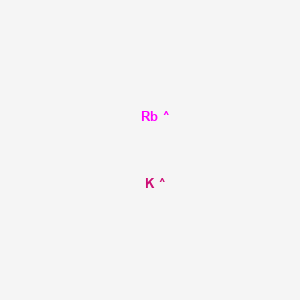
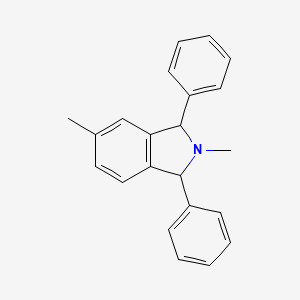

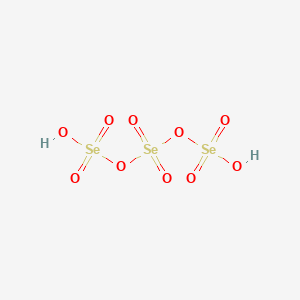
![2H-Pyran, tetrahydro-2-[(3-nitrophenyl)methoxy]-](/img/structure/B14718390.png)
